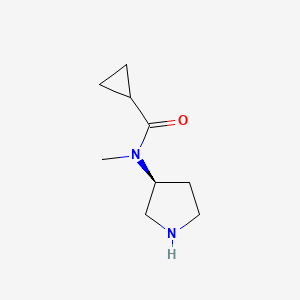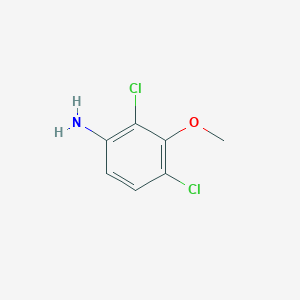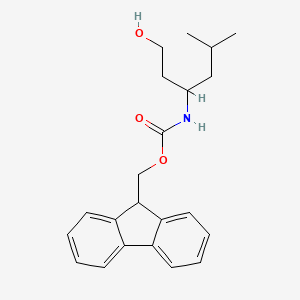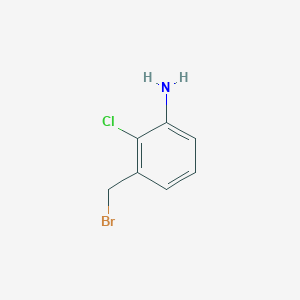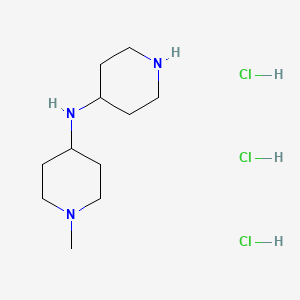
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various drugs .
Métodos De Preparación
The synthesis of 1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and its derivatives.
Reaction Conditions: The piperidine derivative undergoes methylation and subsequent amination to introduce the desired functional groups.
Industrial Production: In an industrial setting, the synthesis is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. .
Análisis De Reacciones Químicas
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Major Products: The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of piperidine derivatives on biological systems.
Industry: The compound is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Methyl-N-(piperidin-4-yl)piperidin-4-amine trihydrochloride can be compared with other piperidine derivatives:
Similar Compounds: Examples include 1-(1-Methylpiperidin-4-yl)piperidin-4-amine and N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride.
Uniqueness: This compound is unique due to its specific functional groups and the resulting pharmacological properties.
Propiedades
Fórmula molecular |
C11H26Cl3N3 |
|---|---|
Peso molecular |
306.7 g/mol |
Nombre IUPAC |
1-methyl-N-piperidin-4-ylpiperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C11H23N3.3ClH/c1-14-8-4-11(5-9-14)13-10-2-6-12-7-3-10;;;/h10-13H,2-9H2,1H3;3*1H |
Clave InChI |
POTBPSPRDZUTMN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)NC2CCNCC2.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


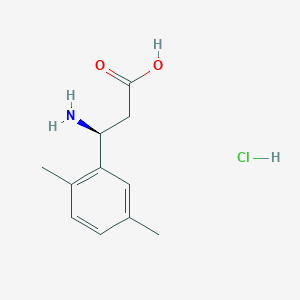

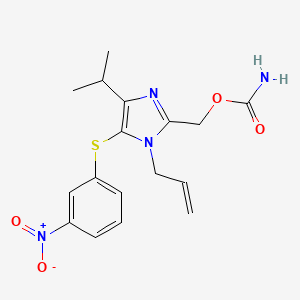
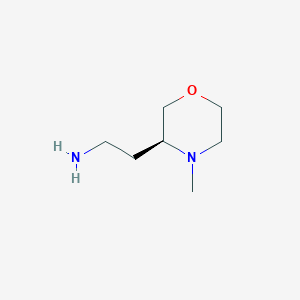





![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)
